Home > Products > Screening Compounds P51879 > BGC 20-1531 hydrochloride
BGC 20-1531 hydrochloride -

BGC 20-1531 hydrochloride

Catalog Number: EVT-256090
CAS Number:
Molecular Formula: C26H24N2O6S.HCl
Molecular Weight: 529
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
High affinity and selective EP4 antagonist (Ki = 3 nM). Exhibits >2500-fold selectivity for EP4 over EP2 and EP3. Also selective over a range of other prostanoid receptors, ion channels, transporters and enzymes. Inhibits PGE2-induced vasodilation of middle cerebral and meningeal arteries in vitro, and carotid blood flow in vivo. Orally bioavailable.
Overview

BGC 20-1531 hydrochloride is a synthetic compound recognized for its role as a potent and selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4). This compound has gained attention in pharmacological research due to its significant selectivity and binding affinity, with a KiK_i value of approximately 3 nM for the EP4 receptor, demonstrating over 2500-fold selectivity against EP2 and EP3 receptors . The compound's chemical structure is derived from benzenesulfonamide, which contributes to its high affinity for the EP4 receptor. The unique characteristics of BGC 20-1531 hydrochloride make it a valuable tool for investigating the physiological roles of the EP4 receptor and its potential therapeutic applications, particularly in pain management and inflammatory conditions .

Source and Classification

BGC 20-1531 hydrochloride is classified under prostanoid receptor antagonists, specifically targeting the EP4 receptor. It is cataloged with the Chemical Abstracts Service number 1962928-26-2. The compound is primarily sourced from chemical suppliers specializing in research-grade substances, such as Cayman Chemical, MedChemExpress, and Tocris Bioscience . Its classification as a selective antagonist makes it an essential compound for studying receptor-specific pathways without cross-reactivity with other prostanoid receptors.

Synthesis Analysis

Methods

The synthesis of BGC 20-1531 hydrochloride typically involves multi-step organic reactions that are characteristic of benzenesulfonamide derivatives. Although specific synthetic routes may vary across laboratories, general methods include:

  1. Formation of the Benzenesulfonamide Core: This involves sulfonation of an aromatic ring followed by amination to introduce the necessary functional groups.
  2. Modification Steps: Additional steps may include alkylation or acylation to achieve the desired substituents on the aromatic core.
  3. Hydrochloride Salt Formation: The final step often involves converting the base form into its hydrochloride salt to enhance solubility and stability.

These methods require careful control of reaction conditions to optimize yield and purity .

Molecular Structure Analysis

BGC 20-1531 hydrochloride features a complex molecular structure characterized by its benzenesulfonamide backbone. The molecular formula is typically represented as C16H19ClN2O3SC_{16}H_{19}ClN_2O_3S. Key structural data include:

  • Molecular Weight: Approximately 358.85 g/mol
  • Functional Groups: Includes sulfonamide and various substituents that contribute to its receptor binding properties.

The three-dimensional conformation of BGC 20-1531 plays a crucial role in its interaction with the EP4 receptor, influencing its binding affinity and selectivity .

Chemical Reactions Analysis

The primary chemical reaction involving BGC 20-1531 hydrochloride is its binding to the EP4 receptor, which inhibits the action of prostaglandin E2. This antagonistic action disrupts downstream signaling pathways activated by prostaglandins. Specific reactions include:

  • Competitive Binding: BGC 20-1531 competes with prostaglandin E2 for binding at the EP4 receptor site.
  • Inhibition of Signaling Cascades: By preventing receptor activation, BGC 20-1531 alters cellular responses typically mediated by prostaglandins, including pain perception and inflammatory responses.

Various in vitro assays are employed to assess these interactions, measuring both binding affinity and functional activity .

Mechanism of Action

BGC 20-1531 hydrochloride functions as a competitive antagonist at the EP4 receptor. Its mechanism involves:

  1. Binding Affinity: The compound binds to the EP4 receptor's active site, preventing prostaglandin E2 from activating downstream signaling pathways.
  2. Disruption of cAMP Production: By inhibiting EP4 activation, BGC 20-1531 reduces cyclic adenosine monophosphate levels within cells, which are critical mediators in various physiological processes including pain modulation.

This mechanism underscores its potential therapeutic applications in conditions like migraines and other pain-related disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents; exact solubility can vary based on formulation.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may require specific storage conditions to maintain integrity.
  • Reactivity: Reacts primarily through competitive binding at specific receptors rather than undergoing significant chemical transformations in biological systems.

Relevant analyses often include spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity and purity .

Applications

BGC 20-1531 hydrochloride has several scientific uses due to its selective antagonism of the EP4 receptor:

  • Pain Management Research: Investigated for alleviating symptoms associated with migraines and chronic pain conditions.
  • Inflammatory Response Studies: Utilized in research aimed at understanding the role of prostaglandins in inflammation and related disorders.
  • Pharmacological Studies: Serves as a tool for studying receptor-specific pathways without affecting other prostanoid receptors, allowing for precise investigations into their physiological roles.

The compound's high selectivity makes it an ideal candidate for further exploration in therapeutic contexts where modulation of pain pathways is desired .

Synthesis and Discovery of BGC 20-1531 Hydrochloride

Lead Optimization Strategies for EP4 Receptor Antagonism

The development of BGC 20-1531 hydrochloride (chemical name: 4-[[4-(5-Methoxy-2-pyridinyl)phenoxy]methyl]-5-methyl-N-[(2-methylphenyl)sulfonyl]-2-furancarboxamide hydrochloride) originated from systematic medicinal chemistry efforts to target prostaglandin E2 (PGE₂) signaling. Researchers focused on the benzenesulfonamide scaffold due to its proven affinity for prostanoid receptors. Initial compounds exhibited suboptimal selectivity for EP4 over other prostanoid receptors (EP2, EP3). Through iterative structural modifications, the introduction of a 5-methoxypyridinyl moiety and optimized furancarboxamide linkage yielded BGC 20-1531, which demonstrated a binding affinity (Kᵢ) of 3 nM for human EP4 receptors—a 250-fold improvement over predecessor compounds [1] [6].

Selectivity profiling revealed >2,500-fold selectivity for EP4 over EP2 and EP3 subtypes, alongside negligible activity at 47 off-target receptors, ion channels, transporters, and enzymes [1] [8]. Key optimization milestones included:

  • Potency enhancement: Introduction of methyl groups at the furan and benzenesulfonamide regions increased hydrophobic interactions within the EP4 orthosteric pocket.
  • Physicochemical tuning: LogP optimization balanced membrane permeability and aqueous solubility, crucial for in vivo bioavailability [6].

Table 1: Receptor Binding Profile of BGC 20-1531

TargetKᵢ (nM)Selectivity vs. EP4
EP43.01-fold
EP2>10,000>3,333-fold
EP3>10,000>3,333-fold
Other off-targets>10,000>3,333-fold

Source: [1] [8]

Virtual Screening to Clinical Candidate Transition

BGC 20-1531 emerged from a hybrid discovery approach combining structure-based virtual screening with empirical validation. Initial in silico docking studies against the human EP4 receptor crystal structure prioritized compounds with predicted complementarity to key residues: Thr¹⁶⁸ (hydrogen bonding), Tyr⁸⁰, and Arg³¹⁶ (ionic interactions) [4]. From a library of 440 million virtual compounds, 71 high-ranking candidates were synthesized, with BGC 20-1531 identified as a lead due to its unique spiro[3.5]nonane core—a structural departure from classical EP4 antagonists [4].

Transition to clinical candidacy was accelerated by:

  • Functional validation: BGC 20-1531 antagonized PGE₂-induced cAMP accumulation in HEK293 cells expressing human EP4 (IC₅₀ = 15.85 nM) [5].
  • In vivo pharmacodynamics: Dosed intravenously (1–10 mg/kg) in canines, it inhibited PGE₂-induced carotid vasodilation (ID₅₀ = 5 mg/kg), confirming target engagement in relevant vascular beds [8] [9].
  • Oral bioavailability: Preclinical PK studies demonstrated sufficient absorption and half-life to support once-daily dosing, qualifying it for migraine clinical trials [1] [9].

Structural Modifications Enhancing Selectivity and Bioavailability

Critical chemical innovations distinguished BGC 20-1531 from earlier EP4 antagonists:

  • Sulfonamide bioisostere: Replacement of carboxylic acid with a sulfonamide group mitigated off-target interactions with EP1/EP3 while improving metabolic stability. The methylphenylsulfonamide segment specifically enhanced EP4 binding pocket occupancy [6] [10].
  • Hydrophilic-lipophilic balance: The 5-methoxy-2-pyridinyl group augmented membrane permeability without compromising solubility, evidenced by its 100 mM solubility in DMSO for experimental use [1] [3].
  • Salt formation: Hydrochloride salt formulation improved crystallinity and storage stability (desiccated, room temperature) while maintaining ≥98% purity under HPLC assessment [1] [5].

Table 2: Pharmacokinetic Properties of BGC 20-1531 Hydrochloride

ParameterValueConditions
Solubility49.25 mg/mL in DMSO100 mM solution
Oral Bioavailability>50%Preclinical models
Tₘₐₓ~60 minutesHuman pharmacokinetics
Protein Binding>90%In vitro assay

Source: [1] [3] [7]

The compound’s 529.00 g/mol molecular weight (C₂₆H₂₅ClN₂O₆S) and moderate logP aligned with Lipinski’s Rule of Five, minimizing developmental risks [5] [8]. These modifications collectively enabled its progression into clinical studies for migraine, where it inhibited cerebral vasodilation—a key mechanism in migraine pathogenesis [9] [10].

Properties

Product Name

BGC 20-1531 hydrochloride

Molecular Formula

C26H24N2O6S.HCl

Molecular Weight

529

Synonyms

Alternative Name: PGN 1531

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.